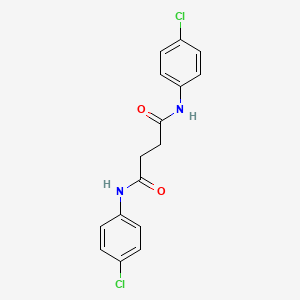
N,N'-bis(4-chlorophenyl)butanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(4-chlorophenyl)butanediamide, commonly known as BCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCB is a white crystalline powder that is insoluble in water and highly soluble in organic solvents such as chloroform, acetone, and ethanol.
Aplicaciones Científicas De Investigación
BCB has been widely used in scientific research due to its potential applications in various fields. In the pharmaceutical industry, BCB has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. BCB has also been used as a tool compound to study the function of certain proteins and enzymes in cells. In addition, BCB has been used as a ligand in coordination chemistry and as a building block in the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of BCB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. BCB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the structure of chromatin. Inhibition of HDACs by BCB can lead to changes in gene expression patterns and cellular functions. BCB has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins and play a role in tissue remodeling and repair.
Biochemical and Physiological Effects:
BCB has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, BCB has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can lead to the death of cancer cells. BCB has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that can supply nutrients and oxygen to tumors. In addition, BCB has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCB has several advantages for lab experiments, such as its high solubility in organic solvents, which allows for easy preparation of stock solutions. BCB is also relatively stable under normal laboratory conditions and can be stored for extended periods of time. However, BCB has some limitations, such as its low aqueous solubility, which can limit its use in certain experiments. BCB is also highly toxic and should be handled with caution.
Direcciones Futuras
There are several future directions for research on BCB. One direction is to investigate the potential of BCB as a drug candidate for the treatment of cancer and other diseases. Further studies are needed to determine the optimal dosage, administration route, and toxicity profile of BCB. Another direction is to explore the use of BCB as a tool compound to study the function of HDACs and MMPs in cells. BCB can also be used as a building block in the synthesis of other organic compounds with potential applications in various fields.
Métodos De Síntesis
BCB can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with butane-1,4-diamine in the presence of a base such as triethylamine. The resulting intermediate is then treated with 4-chlorobenzoyl chloride again to form BCB. The yield of BCB can be improved by optimizing the reaction conditions, such as the temperature, solvent, and reaction time.
Propiedades
IUPAC Name |
N,N'-bis(4-chlorophenyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-11-1-5-13(6-2-11)19-15(21)9-10-16(22)20-14-7-3-12(18)4-8-14/h1-8H,9-10H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHCKMGDHPFAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[2-chloro-4-(hydroxymethyl)phenoxy]methyl}benzoate](/img/structure/B2459329.png)
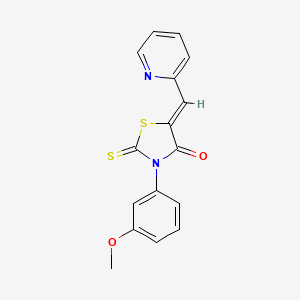
![3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2459337.png)
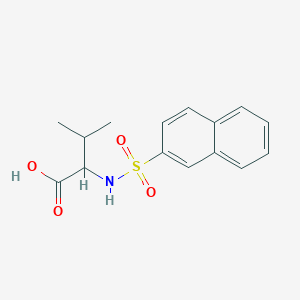

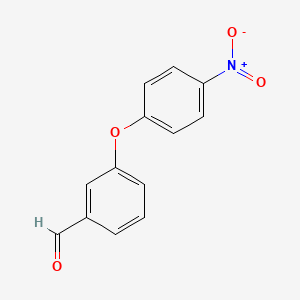
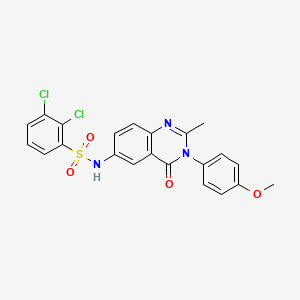
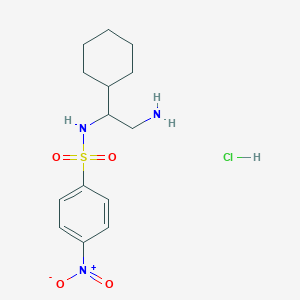
![methyl 4-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}-2-methoxybenzenecarboxylate](/img/structure/B2459344.png)
![N-(2-methoxyphenyl)-5-methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2459345.png)
![1-[[(5-Fluoropyrimidin-2-yl)amino]methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2459346.png)
![2-butan-2-ylsulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2459347.png)
![1-(4-methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2459348.png)
